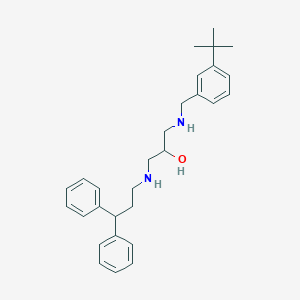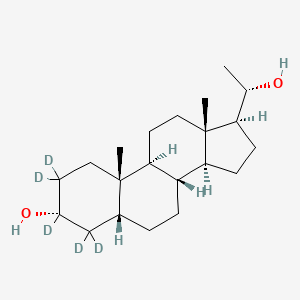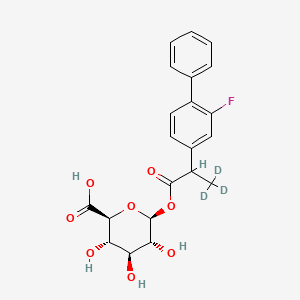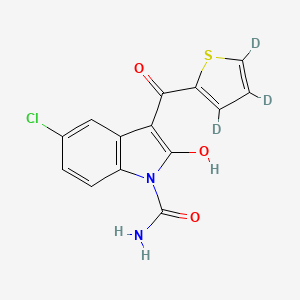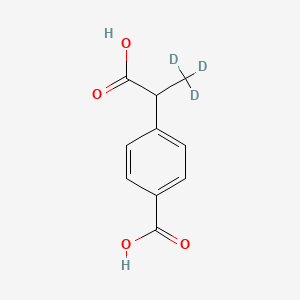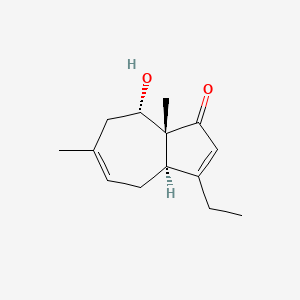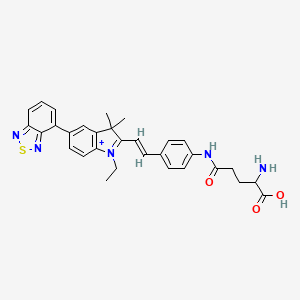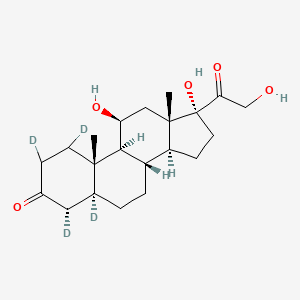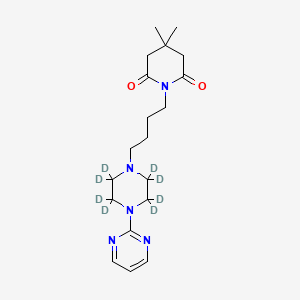
Gepirone-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gepirone-d8 is a deuterium-labeled analog of Gepirone, a selective serotonin (5HT)1A receptor agonist. Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is primarily used to enhance the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool in analytical and pharmacokinetic research .
Méthodes De Préparation
The synthesis of Gepirone-d8 involves the incorporation of deuterium into the Gepirone molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the Gepirone molecule are replaced with deuterium atoms under specific conditions. This process can be facilitated by using deuterated solvents and catalysts .
Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions, followed by purification steps to isolate the deuterium-labeled compound. The reaction conditions, such as temperature, pressure, and the choice of catalysts, are optimized to achieve high yields and purity .
Analyse Des Réactions Chimiques
Gepirone-d8, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound into its reduced forms using reagents like lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Gepirone-d8 is widely used in scientific research due to its enhanced pharmacokinetic properties. Some key applications include:
Analytical Chemistry: This compound serves as an internal standard in mass spectrometry and liquid chromatography, enabling precise quantification of Gepirone in biological samples.
Pharmacokinetic Studies: The deuterium labeling allows researchers to study the metabolic pathways and pharmacokinetics of Gepirone with greater accuracy.
Medical Research: This compound is used in the development of new antidepressant therapies, particularly in understanding the role of serotonin receptors in major depressive disorder.
Industrial Applications: The compound is utilized in the pharmaceutical industry for the development and testing of new drug formulations.
Mécanisme D'action
The mechanism of action of Gepirone-d8 is similar to that of Gepirone. It acts as a selective agonist at the 5HT1A receptors, modulating serotonergic activity in the central nervous system. This modulation is believed to contribute to its antidepressant effects. This compound and its major metabolites bind to 5HT1A receptors, where they act as agonists, while another metabolite binds to α2 receptors .
Comparaison Avec Des Composés Similaires
Gepirone-d8 can be compared with other deuterium-labeled analogs and serotonin receptor agonists:
Buspirone-d8: Another deuterium-labeled analog used in similar pharmacokinetic studies.
Tandospirone: A serotonin receptor agonist with similar therapeutic applications but different pharmacokinetic profiles.
Vilazodone: A serotonin receptor agonist and reuptake inhibitor, offering a different mechanism of action compared to this compound
This compound is unique due to its specific deuterium labeling, which enhances its stability and pharmacokinetic properties, making it a valuable tool in both research and pharmaceutical development .
Propriétés
Formule moléculaire |
C19H29N5O2 |
|---|---|
Poids moléculaire |
367.5 g/mol |
Nom IUPAC |
4,4-dimethyl-1-[4-(2,2,3,3,5,5,6,6-octadeuterio-4-pyrimidin-2-ylpiperazin-1-yl)butyl]piperidine-2,6-dione |
InChI |
InChI=1S/C19H29N5O2/c1-19(2)14-16(25)24(17(26)15-19)9-4-3-8-22-10-12-23(13-11-22)18-20-6-5-7-21-18/h5-7H,3-4,8-15H2,1-2H3/i10D2,11D2,12D2,13D2 |
Clé InChI |
QOIGKGMMAGJZNZ-BGKXKQMNSA-N |
SMILES isomérique |
[2H]C1(C(N(C(C(N1CCCCN2C(=O)CC(CC2=O)(C)C)([2H])[2H])([2H])[2H])C3=NC=CC=N3)([2H])[2H])[2H] |
SMILES canonique |
CC1(CC(=O)N(C(=O)C1)CCCCN2CCN(CC2)C3=NC=CC=N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


